molecular formula C9H15ClO2S B6174612 3-tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride CAS No. 2742657-34-5

3-tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride

Cat. No.: B6174612
CAS No.: 2742657-34-5
M. Wt: 222.7
InChI Key:
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Description

3-tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride is a chemical compound known for its unique structure and reactivity. It is a derivative of bicyclo[1.1.1]pentane, a highly strained and compact hydrocarbon framework. The addition of a sulfonyl chloride group to this structure imparts significant reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through various methods, including the Wittig reaction or cyclopropanation of suitable precursors.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl lithium or tert-butyl magnesium chloride as reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Reduction reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation reactions: Oxidation of the sulfonyl chloride group can lead to the formation of sulfonic acids.

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate esters: Formed by reaction with alcohols.

    Sulfonic acids: Formed by oxidation.

Scientific Research Applications

3-tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a protecting group for amines, preventing unwanted side reactions during complex syntheses.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials with unique properties.

    Biological Studies: Used in the modification of biomolecules for studying biological pathways and interactions.

Mechanism of Action

The mechanism of action of 3-tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. The compact and strained bicyclo[1.1.1]pentane core also contributes to its unique reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane-1-sulfonyl chloride: Lacks the tert-butyl group, resulting in different reactivity and stability.

    tert-Butylsulfonyl chloride: Lacks the bicyclo[1.1.1]pentane core, leading to different structural and chemical properties.

    Bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group, resulting in different reactivity.

Uniqueness

3-tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride is unique due to the combination of the highly strained bicyclo[1.1.1]pentane core and the reactive sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations.

Properties

CAS No.

2742657-34-5

Molecular Formula

C9H15ClO2S

Molecular Weight

222.7

Purity

95

Origin of Product

United States

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